molecular formula C16H24F6N2O4S2 B12110801 N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide

N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide

Cat. No.: B12110801
M. Wt: 486.5 g/mol
InChI Key: MEQUMOPGFLCEGE-UHFFFAOYSA-N
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Description

N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide is a pyridinium-based ionic liquid. It is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. This compound is widely used in scientific research and industrial applications due to its versatile nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide typically involves the reaction of N-octyl-4-metylpyridinium bromide with lithium bis((trifluoromethyl)sulfonyl)imide. The reaction is carried out in an organic solvent, such as acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridinium compounds .

Scientific Research Applications

N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions can influence the solubility, stability, and reactivity of other compounds in the system. The specific pathways involved depend on the application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide stands out due to its high thermal stability and excellent solubility in a wide range of solvents. These properties make it particularly useful in applications requiring robust and versatile ionic liquids .

Properties

Molecular Formula

C16H24F6N2O4S2

Molecular Weight

486.5 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;4-methyl-1-octylpyridin-1-ium

InChI

InChI=1S/C14H24N.C2F6NO4S2/c1-3-4-5-6-7-8-11-15-12-9-14(2)10-13-15;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9-10,12-13H,3-8,11H2,1-2H3;/q+1;-1

InChI Key

MEQUMOPGFLCEGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Origin of Product

United States

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